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molecular formula C6H11BrO2 B8389110 6-Bromo-1-hydroxy-2-hexanone

6-Bromo-1-hydroxy-2-hexanone

Cat. No. B8389110
M. Wt: 195.05 g/mol
InChI Key: RPFZSKHLVSVCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254285

Procedure details

To 191.4 g of tris-trimethylsilyloxyethylene (Example 267) containing 15 drops of stannic tetrachloride under argon with stirring at 10° C. is added 87 g of 5-bromopentanoyl chloride (Example 274) dropwise. After one-half of the acid chloride added, the mixture is stirred until an exotherm ensues. The remaining acid chloride is added dropwise maintaining the reaction exotherm at 65° C. The mixture is then stirred for 2.5 hours. The mixture is slowly poured into a stirred mixture of 100 ml of 0.6 N hydrochloric acid and 200 ml of tetrahydrofuran. The mixture is stirred for 30 minutes and poured into brine. Th mixture is extracted with ether. The ether solution is washed with saturated sodium bicarbonate and dried over magnesium sulfate. The solvent is removed. The residue is mixed with petrolium ether and cooled in dry-ice-acetone to induce crystallization. The petrolium ether is decanted and the solid is dried at reduced pressure to give 64.72 g of the title compound.
[Compound]
Name
tris-trimethylsilyloxyethylene
Quantity
191.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic tetrachloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](Cl)=[O:7].Cl.[O:10]1CCC[CH2:11]1>[Cl-].[Na+].O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:7])[CH2:11][OH:10] |f:3.4.5|

Inputs

Step One
Name
tris-trimethylsilyloxyethylene
Quantity
191.4 g
Type
reactant
Smiles
Name
stannic tetrachloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
BrCCCCC(=O)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred until an exotherm ensues
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the reaction exotherm at 65° C
STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Th mixture is extracted with ether
WASH
Type
WASH
Details
The ether solution is washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
The residue is mixed with petrolium ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled in dry-ice-acetone
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The petrolium ether is decanted
CUSTOM
Type
CUSTOM
Details
the solid is dried at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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